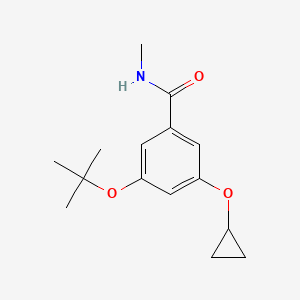
3-Tert-butoxy-5-cyclopropoxy-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Tert-butoxy-5-cyclopropoxy-N-methylbenzamide is an organic compound with the molecular formula C15H21NO3 It is a benzamide derivative characterized by the presence of tert-butoxy and cyclopropoxy groups attached to the benzene ring, along with a methyl group attached to the nitrogen atom of the amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-5-cyclopropoxy-N-methylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with methylamine under basic conditions to form N-methylbenzamide.
Introduction of the Tert-butoxy Group: The tert-butoxy group can be introduced via a nucleophilic substitution reaction using tert-butyl alcohol and a suitable leaving group, such as a halide.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a similar nucleophilic substitution reaction using cyclopropyl alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Tert-butoxy-5-cyclopropoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, alcohols, and acids can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme inhibition or as a ligand in receptor binding studies.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 3-Tert-butoxy-5-cyclopropoxy-N-methylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
3-Tert-butoxy-5-cyclopropoxy-N,N-dimethylaniline: Similar structure but with an additional methyl group on the nitrogen atom.
3-Tert-butoxy-5-cyclopropoxybenzamide: Lacks the methyl group on the nitrogen atom.
3-Tert-butoxy-5-cyclopropoxy-N-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group on the nitrogen atom.
Uniqueness
3-Tert-butoxy-5-cyclopropoxy-N-methylbenzamide is unique due to the specific combination of tert-butoxy and cyclopropoxy groups attached to the benzene ring, along with the methyl group on the nitrogen atom. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
特性
分子式 |
C15H21NO3 |
|---|---|
分子量 |
263.33 g/mol |
IUPAC名 |
3-cyclopropyloxy-N-methyl-5-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-13-8-10(14(17)16-4)7-12(9-13)18-11-5-6-11/h7-9,11H,5-6H2,1-4H3,(H,16,17) |
InChIキー |
BTECBZCNXVIWSI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC(=CC(=C1)OC2CC2)C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


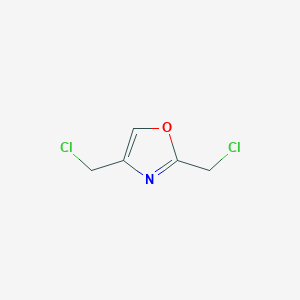
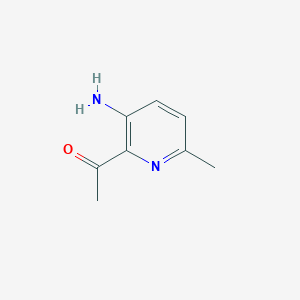

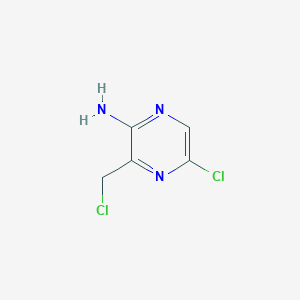
![6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]](/img/structure/B14847715.png)

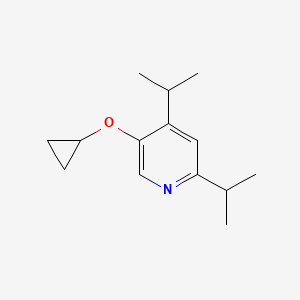

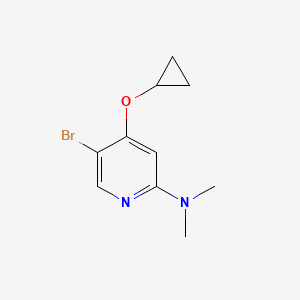
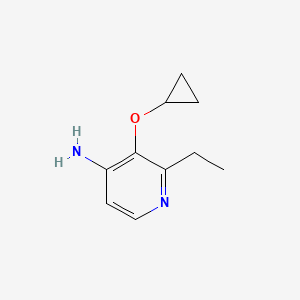
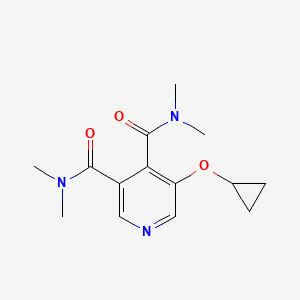
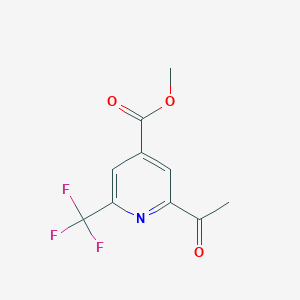
![4-Chloro-2-(5-methoxy-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B14847770.png)

